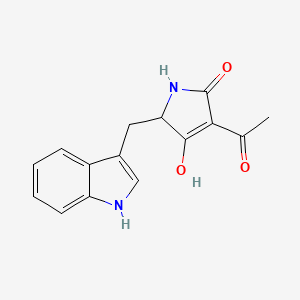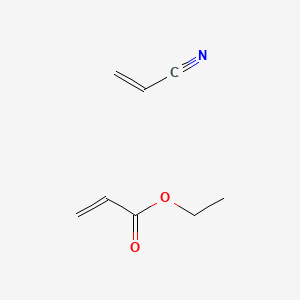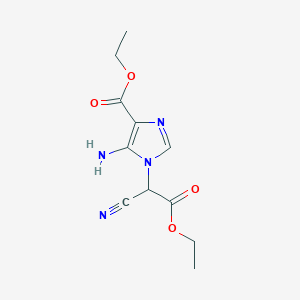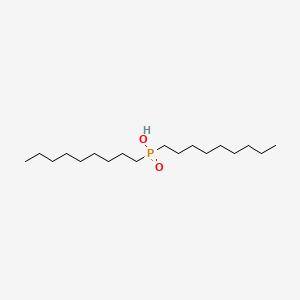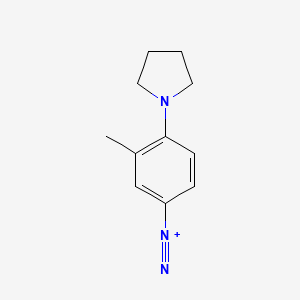
Benzenediazonium, 3-methyl-4-(1-pyrrolidinyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzenediazonium, 3-methyl-4-(1-pyrrolidinyl)- is an organic compound that belongs to the class of diazonium salts These compounds are characterized by the presence of a diazonium group (-N₂⁺) attached to an aromatic ring The specific structure of Benzenediazonium, 3-methyl-4-(1-pyrrolidinyl)- includes a benzene ring substituted with a methyl group at the 3-position and a pyrrolidinyl group at the 4-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzenediazonium, 3-methyl-4-(1-pyrrolidinyl)- typically involves the diazotization of an aromatic amine. The process begins with the preparation of the corresponding aromatic amine, 3-methyl-4-(1-pyrrolidinyl)aniline. This amine is then treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) at low temperatures (0-5°C) to form the diazonium salt .
Industrial Production Methods
In an industrial setting, the production of diazonium salts like Benzenediazonium, 3-methyl-4-(1-pyrrolidinyl)- is carried out in large-scale reactors with precise control over temperature and pH. The aromatic amine is dissolved in an acidic medium, and sodium nitrite is added slowly to ensure the controlled formation of the diazonium salt. The reaction mixture is maintained at low temperatures to prevent decomposition of the diazonium compound .
化学反应分析
Types of Reactions
Benzenediazonium, 3-methyl-4-(1-pyrrolidinyl)- undergoes a variety of chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by other nucleophiles such as halides, cyanides, and hydroxides through Sandmeyer reactions.
Coupling Reactions: The compound can participate in azo coupling reactions with phenols and aromatic amines to form azo compounds.
Reduction Reactions: The diazonium group can be reduced to form the corresponding aromatic amine.
Common Reagents and Conditions
Sandmeyer Reactions: Copper(I) chloride, bromide, or cyanide are commonly used reagents.
Azo Coupling: Phenols or aromatic amines in alkaline conditions.
Reduction: Sodium sulfite or hypophosphorous acid.
Major Products Formed
Substitution: Aryl halides, aryl cyanides, and phenols.
Coupling: Azo dyes.
Reduction: Aromatic amines.
科学研究应用
Benzenediazonium, 3-methyl-4-(1-pyrrolidinyl)- has several applications in scientific research:
作用机制
The mechanism of action of Benzenediazonium, 3-methyl-4-(1-pyrrolidinyl)- primarily involves the formation of a highly reactive diazonium ion. This ion can undergo various substitution reactions, where the diazonium group is replaced by other nucleophiles. The reactivity of the diazonium ion is attributed to the excellent leaving group ability of nitrogen gas (N₂), which is released during the reaction . This makes the diazonium ion a versatile intermediate in organic synthesis.
相似化合物的比较
Benzenediazonium, 3-methyl-4-(1-pyrrolidinyl)- can be compared with other diazonium salts and pyrrolidine derivatives:
属性
CAS 编号 |
33622-76-3 |
|---|---|
分子式 |
C11H14N3+ |
分子量 |
188.25 g/mol |
IUPAC 名称 |
3-methyl-4-pyrrolidin-1-ylbenzenediazonium |
InChI |
InChI=1S/C11H14N3/c1-9-8-10(13-12)4-5-11(9)14-6-2-3-7-14/h4-5,8H,2-3,6-7H2,1H3/q+1 |
InChI 键 |
ADOGRHNJEKVFAC-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=CC(=C1)[N+]#N)N2CCCC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


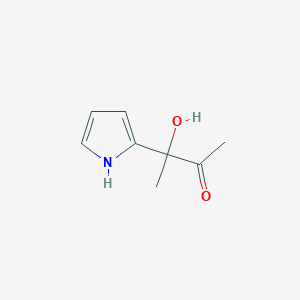
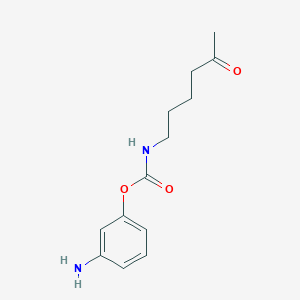
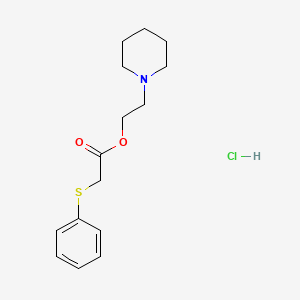
![6-nitro-1,9,11-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-3(8),4,6,9-tetraen-2-one](/img/structure/B14674681.png)
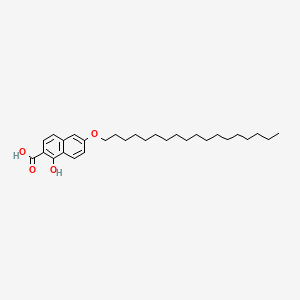
![14,15-dimethoxy-2,10,18-triazatetracyclo[8.8.0.02,7.012,17]octadeca-1(18),12,14,16-tetraen-11-one](/img/structure/B14674692.png)
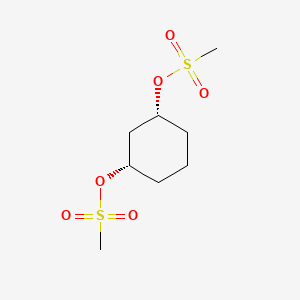
![1-Methyl-3-[(4-methylphenyl)methylidene]bicyclo[2.2.1]heptan-2-one](/img/structure/B14674714.png)
![3-{[(Methylsulfanyl)carbonyl]amino}phenyl tert-butylcarbamate](/img/structure/B14674720.png)
